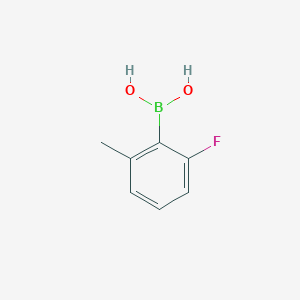

(2-Fluoro-6-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-6-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGFAYXDRNOISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716603 | |

| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887471-69-4 | |

| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Fluoro-6-methylphenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

For Correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

(2-Fluoro-6-methylphenyl)boronic acid, identified by its CAS Number 887471-69-4 , is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the boronic acid moiety, imparts distinct steric and electronic properties that are highly valuable in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical characteristics, a validated synthesis protocol, and a detailed examination of its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3] This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this versatile building block.

Introduction and Physicochemical Profile

This compound belongs to the extensive family of arylboronic acids, which are indispensable reagents in organic synthesis. The presence of an ortho-fluoro substituent can modulate the electronic properties of the aromatic ring and influence intermolecular interactions, while the adjacent ortho-methyl group introduces significant steric hindrance. This steric bulk can be strategically exploited to control atropisomerism or to direct the regioselectivity of certain reactions. The compound is typically a solid at room temperature and requires careful handling and storage to maintain its integrity, as boronic acids can be susceptible to dehydration to form boroxines.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1 for quick reference.

| Property | Value | Source(s) |

| CAS Number | 887471-69-4 | [1][2] |

| Molecular Formula | C₇H₈BFO₂ | [1] |

| Molecular Weight | 153.95 g/mol | |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | Data not consistently available; requires experimental verification. | |

| Solubility | Soluble in organic solvents like THF, Dioxane, and Methanol. | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6] |

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound involves a lithium-halogen exchange followed by borylation.[1] The following protocol is adapted from established procedures.

Synthesis Protocol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) and anhydrous diethyl ether or THF.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium or tert-butyllithium (approx. 1.1 eq) in an appropriate solvent (e.g., pentane) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The progress of the lithium-halogen exchange can be monitored by TLC or GC-MS.

-

Borylation: After complete lithiation, triisopropyl borate (approx. 1.5 eq) is added dropwise, again ensuring the temperature remains at -78 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).[1]

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or flash column chromatography on silica gel to yield this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3][7] this compound is an excellent coupling partner for synthesizing sterically hindered biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, especially for less reactive aryl chlorides or sterically hindered substrates, as it facilitates this otherwise challenging step.

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The ortho-substituents on this compound can slow down the transmetalation step, necessitating carefully optimized reaction conditions, such as higher temperatures or the use of highly active catalyst systems.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

-

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar Buchwald ligand (0.04 eq)

-

Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous 1,4-dioxane or toluene

-

Degassed water

-

-

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, the palladium catalyst, the phosphine ligand, and the base.[10]

-

Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 ratio of organic solvent to water) via syringe.[10]

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[11][12] The reaction progress should be monitored by a suitable technique such as TLC, GC-MS, or LC-MS. Reactions with sterically hindered partners may require longer reaction times (12-24 hours).[10]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[7]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many boronic acids, should be handled with care.

-

Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not universally available, related compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][5][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6][13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] It is incompatible with strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By adhering to these guidelines and exercising good laboratory practice, this compound can be used safely and effectively to advance research and development goals.

References

-

Havelkova, M., Dvorak, D., & Hocek, M. (2013). The Suzuki–Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Capot Chemical. (2025). MSDS of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. Available at: [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

-

Srinivas, K., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

-

Buchwald, S. L., et al. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]

-

ResearchGate. (n.d.). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]

-

National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Available at: [Link]

Sources

- 1. 2-Fluoro-6-methylphenylboronic acid | 887471-69-4 [chemicalbook.com]

- 2. 887471-69-4|this compound|BLD Pharm [bldpharm.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.no [fishersci.no]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Medicinal Chemistry

An In-Depth Technical Guide to (2-Fluoro-6-methylphenyl)boronic Acid for Drug Discovery Professionals

In the landscape of pharmaceutical research and development, the strategic construction of complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The Suzuki-Miyaura cross-coupling reaction, in particular, has become a cornerstone of drug discovery due to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[2][3]

Boronic acids are not merely synthetic intermediates; they are key building blocks that enable the efficient formation of carbon-carbon bonds, particularly in the creation of biaryl structures central to many active pharmaceutical ingredients (APIs).[4][5] The specific substitution pattern on the phenylboronic acid ring profoundly influences the physicochemical and pharmacological properties of the final compound. Properties such as metabolic stability, bioavailability, and target-binding affinity can be fine-tuned through judicious selection of substituents.[4]

This guide focuses on this compound, a reagent of increasing importance. The presence of both a fluorine atom and a methyl group ortho to the boronic acid moiety introduces unique steric and electronic properties. The fluorine atom can enhance binding interactions and improve metabolic stability, while the steric hindrance from two ortho-substituents can influence the kinetics of cross-coupling reactions and the dihedral angle of the resulting biaryl product, a critical parameter for biological activity. This document serves as a technical resource for researchers, providing in-depth information on its properties, synthesis, purification, and application.

Compound Profile and Physicochemical Properties

This compound is a white solid at room temperature. Its structural features are key to its utility. The ortho-fluoro and -methyl groups create a sterically demanding environment around the carbon-boron bond, which can be leveraged for selective transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₂ | [6] |

| Molecular Weight | 153.95 g/mol | [7] |

| CAS Number | 887471-69-4 | [7][6][8] |

| IUPAC Name | This compound | [7] |

| Appearance | White Solid | [8] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved via lithium-halogen exchange from the corresponding aryl bromide followed by borylation. The following protocol is based on established laboratory procedures.[8]

Causality and Rationale: This synthesis relies on the generation of a highly reactive aryllithium species. The reaction must be conducted under strictly anhydrous and inert conditions at very low temperatures (-78 °C) to prevent quenching of the intermediate by atmospheric moisture or carbon dioxide and to control its reactivity. The subsequent borylation with triisopropyl borate forms a boronate ester, which is then hydrolyzed to the desired boronic acid during the acidic workup.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2-bromo-1-fluoro-3-methylbenzene (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous diethyl ether (or THF). Add triisopropyl borate (1.2-1.5 eq). The borate ester is added at the beginning to ensure it is present to immediately trap the aryllithium as it forms, minimizing side reactions.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for the stability of the aryllithium intermediate.

-

Lithiation: Slowly add tert-butyl lithium (t-BuLi) solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The use of a strong, non-nucleophilic base like t-BuLi is effective for the lithium-halogen exchange.

-

Warming and Stirring: After the addition is complete, allow the reaction to warm to -10 °C and stir for an additional 30 minutes to ensure complete formation of the boronate ester complex.[8]

-

Hydrolysis (Acid Quench): Carefully quench the reaction by adding 5N hydrochloric acid (HCl) and continue stirring for 30 minutes at room temperature. This step hydrolyzes the boronate ester to the final boronic acid.[8]

Purification: Overcoming Common Challenges

The purification of boronic acids can be challenging due to their propensity to form trimeric, water-insoluble anhydrides (boroxines) and their amphiphilic nature.[9] Standard silica gel chromatography is often problematic as boronic acids can stick irreversibly to the silica or decompose.[9]

A highly effective and scalable method for purifying many boronic acids is through an acid-base extraction, which leverages the acidic nature of the B(OH)₂ group.[8][10]

Acid-Base Extraction Protocol

This protocol is a continuation of the synthesis workup.

-

Initial Extraction: After the acid quench, transfer the mixture to a separatory funnel. Extract the aqueous phase twice with an organic solvent like diisopropyl ether or ethyl acetate. Combine the organic layers.[8]

-

Base Wash: Extract the combined organic layers with a 2N sodium hydroxide (NaOH) solution. The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind. This is a crucial purification step.[8][10]

-

Isolation of Aqueous Layer: Separate and collect the aqueous (basic) layer.

-

Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify to pH 1 using concentrated HCl. The water-soluble boronate salt is protonated back to the less water-soluble free boronic acid, which will often precipitate as a solid.

-

Final Extraction: Extract the acidified aqueous layer twice with fresh diethyl ether. The pure boronic acid will now partition back into the organic layer.

-

Drying and Concentration: Combine the final organic layers, wash with saturated brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound as a white solid.[8]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[2][3]

The Catalytic Cycle

The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R¹-X), forming a Pd(II) complex.[12]

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[11][12]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

-

Reaction Setup: In an oven-dried vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DME). The choice of solvent and base is crucial and often needs to be optimized for specific substrates.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a valuable and specialized building block for drug discovery and organic synthesis. Its unique ortho-substitution pattern provides chemists with a tool to introduce specific steric and electronic features into target molecules, influencing their conformation and pharmacological properties. A thorough understanding of its synthesis, purification, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is essential for its effective application in the development of novel therapeutics. The robust protocols and mechanistic insights provided in this guide serve as a practical resource for scientists working at the forefront of medicinal chemistry.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

-

This compound | C7H8BFO2 | CID 54758890. PubChem. [Link]

- Process for purification of boronic acid and its derivatives.

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

2-Fluoro-6-methylphenylboronic acid, min 98%, 5 grams. Anichem. [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

-

Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

-

Purification of boronic acids?. Reddit. [Link]

-

2-CHLORO-6-FLUORO-5-METHYLPHENYLBORONIC ACID. LookChem. [Link]

-

(2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092. PubChem. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

This compound. GlobalChemMall. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

2-cyano-6-fluorophenylboronic acid. ChemSynthesis. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mt.com [mt.com]

- 3. organicreactions.org [organicreactions.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-6-methylphenylboronic acid | 887471-69-4 [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

(2-Fluoro-6-methylphenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(2-Fluoro-6-methylphenyl)boronic acid has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique structural features—a sterically hindered ortho-methyl group and an electron-withdrawing ortho-fluoro substituent—confer distinct reactivity and properties that are highly sought after in the design of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 887471-69-4 | [1][2][3] |

| Molecular Formula | C₇H₈BFO₂ | [3][4] |

| Molecular Weight | 153.95 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White solid | [1] |

| Storage Temperature | Inert gas (nitrogen or Argon) at 2-8°C is recommended for similar boronic acids. | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. A general and effective protocol starting from 2-bromo-1-fluoro-3-methylbenzene is outlined below.[1]

Experimental Protocol: Synthesis from 2-Bromo-1-fluoro-3-methylbenzene[1]

Step 1: Reaction Setup

-

Dissolve 2-bromo-1-fluoro-3-methylbenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add triisopropyl borate (approximately 17 equivalents) to the solution.

-

Cool the reaction mixture to -78°C under an inert argon atmosphere.

Step 2: Lithiation

-

Slowly add tert-butyl lithium (approximately 2.3 equivalents) dropwise to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

Step 3: Borylation and Workup

-

After the addition is complete, allow the reaction to warm to -10°C and stir for 30 minutes.

-

Quench the reaction by adding 5N hydrochloric acid and continue stirring for 30 minutes at room temperature.

-

Extract the mixture with diisopropyl ether.

-

Basify the combined organic layers with a 2N sodium hydroxide solution.

-

Separate the aqueous phase and acidify it to a pH of 1 with hydrochloric acid.

-

Extract the acidified aqueous phase with ether.

-

Combine the final organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound as a white solid.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Suzuki-Miyaura Coupling

The primary application of this compound lies in its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical compounds.[6][7]

The presence of the ortho-fluoro and ortho-methyl groups on the phenylboronic acid ring introduces significant steric hindrance and alters the electronic properties of the molecule. This can influence the efficiency and selectivity of the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

While specific conditions may vary depending on the coupling partners, a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. The use of bulky, electron-rich phosphine ligands is often necessary to overcome the steric hindrance of the substrates.[8]

Step 1: Reagent Preparation

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Step 2: Reaction Execution

-

Add a degassed solvent system (e.g., toluene/water or DME/water).

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress by TLC or GC-MS.

Step 3: Workup and Purification

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Broader Applications in Drug Discovery and Materials Science

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[9][10] The boronic acid functional group can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[1] The introduction of a (2-fluoro-6-methylphenyl) moiety can modulate the pharmacokinetic and physicochemical properties of a drug candidate.[11]

In materials science, this building block can be incorporated into polymers and other functional materials to fine-tune their electronic and physical properties.[6] The fluorine atom, in particular, can impart desirable characteristics such as increased thermal stability and altered electronic behavior.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[5]

-

Hazards: While specific toxicity data for this compound is limited, related boronic acids are known to cause skin and eye irritation.[13][14]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique substitution pattern provides a powerful tool for chemists to introduce sterically demanding and electronically modified fragments into a wide range of molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application in the development of novel pharmaceuticals and advanced materials.

References

- 1. 2-Fluoro-6-methylphenylboronic acid | 887471-69-4 [chemicalbook.com]

- 2. 887471-69-4|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.no [fishersci.no]

An In-depth Technical Guide to the Solubility of (2-Fluoro-6-methylphenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of (2-Fluoro-6-methylphenyl)boronic acid, a critical reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document offers a robust framework for researchers, scientists, and drug development professionals. By leveraging data from analogous phenylboronic acid derivatives, this guide presents expected solubility trends and detailed, field-proven experimental protocols for accurate solubility determination. A central focus is placed on the inherent challenge of the dynamic equilibrium between the boronic acid and its corresponding trimeric anhydride, the boroxine, and its profound impact on solubility measurements. This guide is structured to provide both foundational knowledge and practical, actionable methodologies for laboratory applications.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, prized for its role in creating complex molecular architectures. The ortho-fluoro and ortho-methyl substituents offer unique steric and electronic properties that can influence reaction outcomes and the properties of the final products. An accurate understanding of its solubility in various organic solvents is paramount for consistent and reproducible results in applications ranging from reaction optimization and purification to the formulation of active pharmaceutical ingredients.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₂ | [PubChem][1] |

| Molecular Weight | 153.95 g/mol | [PubChem][1] |

| Appearance | White to off-white solid | General Observation |

| CAS Number | 887471-69-4 | [PubChem][1] |

The Critical Role of the Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium is a critical factor influencing the solubility of this compound, as the boronic acid and its corresponding boroxine can exhibit significantly different solubilities in the same solvent.[4]

The equilibrium is dynamic and influenced by several factors:

-

Solvent: The equilibrium can shift depending on the solvent's ability to solvate the boronic acid and the boroxine.

-

Water Content: The presence of water will shift the equilibrium towards the boronic acid form.[3]

-

Temperature: Heating can favor the formation of the boroxine by driving off water.[2]

-

Substituents: The electronic nature of the substituents on the phenyl ring can influence the stability of the boroxine.[5]

Due to this equilibrium, commercially available boronic acids often exist as a mixture of the acid and its boroxine, which can lead to inconsistencies in solubility measurements if not properly addressed.[4]

Caption: The reversible equilibrium between this compound and its boroxine.

Solubility Profile: An Analog-Based Approach

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Common Organic Solvents at Various Temperatures (Data presented as mole fraction, x) [2]

| Temperature (°C) | Acetone | Chloroform | Dipropyl Ether | Methylcyclohexane |

| 20 | ~0.15 | ~0.08 | ~0.20 | <0.001 |

| 30 | ~0.25 | ~0.15 | ~0.30 | ~0.001 |

| 40 | ~0.40 | ~0.25 | ~0.45 | ~0.002 |

| 50 | ~0.60 | ~0.40 | ~0.65 | ~0.003 |

Expected Solubility Trends for this compound:

Based on the data for analogous compounds, the following trends can be anticipated:

-

High Solubility: Ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone) are expected to be good solvents.[2][7]

-

Moderate Solubility: Chlorinated solvents (e.g., chloroform, dichloromethane) are likely to provide moderate solubility.[2]

-

Low Solubility: Non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) are expected to be poor solvents.[2]

-

Polar Protic Solvents: Alcohols like methanol and ethanol are generally good solvents for boronic acids.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, direct experimental measurement is necessary. The following protocols are recommended, taking into account the unique properties of boronic acids.

Dynamic (Turbidity) Method

This method determines the temperature at which a known composition of solute and solvent becomes a single liquid phase upon heating.[8] It is a reliable technique for generating a solubility curve.

Methodology:

-

Sample Preparation: Accurately weigh this compound and the desired solvent into a sealed glass vial to create a mixture of known mole fraction.

-

Heating and Observation: Place the vial in a temperature-controlled bath equipped with a magnetic stirrer. Heat the mixture slowly and at a constant rate while stirring vigorously.

-

Endpoint Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is the solubility temperature for that specific composition. This can be observed visually or with an automated turbidity sensor.

-

Data Collection: Repeat this procedure for several different compositions to construct a solubility curve (mole fraction vs. temperature).

Caption: Workflow for the dynamic method of solubility determination.

Gravimetric "Shake-Flask" Method

This classic method determines the equilibrium solubility at a constant temperature.

Methodology:

-

Saturation: Add an excess of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that undissolved solid remains.

-

Sampling and Filtration: Allow the solid to settle, then carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a syringe filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried solid residue. The difference in weight gives the mass of the dissolved boronic acid.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L).

HPLC-Based Quantification

For a more precise quantification in the shake-flask method, High-Performance Liquid Chromatography (HPLC) can be employed.

Methodology:

-

Prepare Saturated Solution: Follow steps 1-3 of the Gravimetric "Shake-Flask" Method.

-

Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the same solvent.

-

HPLC Analysis: Analyze the calibration standards and the filtered supernatant by HPLC with a suitable column (e.g., C18) and a UV detector.

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the peak area of the sample to determine its concentration from the calibration curve. This concentration represents the equilibrium solubility.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is currently lacking, this technical guide provides a robust framework for its practical application. By understanding the critical influence of the boronic acid-boroxine equilibrium and leveraging solubility data from analogous compounds, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocols provided herein empower scientists to precisely determine the solubility of this compound in their specific systems, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heteroatom Chemistry, 13(5), 439-442. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Leszczyńska, A., Sporzyński, A., & Hofman, T. (2017). Solubility of phenylboronic compounds in water. Journal of Solution Chemistry, 46(11), 2097-2108. [Link]

-

Palmer, D. S., Le, T., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 1-9. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. [Link]

-

LookChem. (n.d.). Cas 352535-86-5,2-CHLORO-6-FLUORO-5-METHYLPHENYLBORONIC ACID. Retrieved from [Link]

-

Stella, V. J., & Miller, D. W. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

iChemical. (n.d.). 2-Fluoro-6-methylphenylboronic acid, CAS No. 887471-69-4. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

Sources

- 1. 1246633-54-4|(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. en.huatengsci.com [en.huatengsci.com]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. 2-Fluorophenylboronic acid CAS#: 1993-03-9 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (2-Fluoro-6-methylphenyl)boronic acid: A Technical Guide

Introduction

(2-Fluoro-6-methylphenyl)boronic acid (C₇H₈BFO₂) is a versatile synthetic intermediate with significant applications in organic synthesis and drug development.[1] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by the fluorine and methyl substituents on the phenyl ring. The fluorine atom, being highly electronegative, and the methyl group, an electron-donating group, modulate the reactivity and stability of the boronic acid moiety.[2] Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this reagent, ensuring reproducibility and success in its downstream applications.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in fundamental principles and aims to provide researchers, scientists, and drug development professionals with a practical understanding of the molecule's spectroscopic signature.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Key Molecular Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆): [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.40 | s | 2H | B(OH)₂ |

| 7.21 | t | 1H | Ar-H |

| 6.96 | d | 1H | Ar-H |

| 6.87 | d | 1H | Ar-H |

| 2.30 | s | 3H | CH₃ |

Interpretation:

-

The broad singlet at 8.40 ppm is characteristic of the two acidic protons of the boronic acid group. These protons are often exchangeable, leading to a broad signal.

-

The aromatic region between 6.87 and 7.21 ppm shows signals for the three protons on the phenyl ring. The multiplicity (triplet and doublets) arises from spin-spin coupling with neighboring protons and the fluorine atom.

-

The singlet at 2.30 ppm corresponds to the three protons of the methyl group. The singlet nature indicates no adjacent protons to couple with.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d) | C-F |

| ~130-140 | C-B |

| ~125-135 | Ar-C |

| ~115-125 (d) | Ar-C |

| ~15-20 | CH₃ |

Interpretation:

-

The carbon directly attached to the fluorine atom is expected to appear as a doublet due to ¹J C-F coupling, typically in the range of 160-165 ppm.

-

The carbon atom bonded to the boron will be broad and is often difficult to observe due to the quadrupolar nature of the boron nucleus. Its chemical shift is anticipated in the 130-140 ppm region.

-

The remaining aromatic carbons will appear in the typical aromatic region of 115-135 ppm. Those ortho and para to the fluorine atom will exhibit C-F coupling.

-

The methyl carbon is expected to have a chemical shift in the aliphatic region, around 15-20 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

-

Instrument Setup: Use a broadband probe on an NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon (except for C-F coupling). A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600-3200 | O-H stretch (broad) | B(OH)₂ |

| ~3100-3000 | C-H stretch (aromatic) | Ar-H |

| ~2950-2850 | C-H stretch (aliphatic) | CH₃ |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1350-1310 | B-O stretch | Boronic Acid |

| ~1200-1100 | C-F stretch | Fluoroaromatic |

| ~1090-1000 | B-C stretch | Arylboronic Acid |

Interpretation:

-

A prominent broad band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl groups of the boronic acid, often indicating hydrogen bonding.

-

The sharp peaks between 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ correspond to the aromatic and aliphatic C-H stretches, respectively.

-

The absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

The key vibrations for the boronic acid moiety are the B-O and B-C stretches, expected around 1350-1310 cm⁻¹ and 1090-1000 cm⁻¹, respectively.[6]

-

A strong absorption band for the C-F stretch is anticipated in the 1200-1100 cm⁻¹ region.

Experimental Protocol for FTIR:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected first.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 154

-

Protonated Molecule ([M+H]⁺): m/z = 155[4]

Fragmentation Pathway:

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation:

-

The observation of a signal at m/z 155 in a soft ionization technique like electrospray ionization (ESI) corresponds to the protonated molecule, confirming the molecular weight.[4]

-

In techniques like electron ionization (EI), the molecular ion at m/z 154 would be expected.

-

Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) from the boronic acid moiety, leading to a fragment at m/z 136.

-

Cleavage of the C-B bond would result in the formation of a fluoromethylphenyl cation at m/z 109.

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation (LC): If desired, inject the sample into a liquid chromatograph to separate it from any impurities. A C18 column is commonly used.

-

Ionization (MS): The eluent from the LC is introduced into the mass spectrometer. ESI is a common ionization source for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a comprehensive and complementary dataset for the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring. FTIR spectroscopy identifies the key functional groups, particularly the boronic acid and fluoro moieties. Mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. Together, these analytical methods provide a robust quality control framework for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the reliable use of this important building block.

References

-

iChemical. 2-Fluoro-6-methylphenylboronic acid, CAS No. 887471-69-4. [Link]

-

Georganopoulou, D. G., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4064-4071. [Link]

-

PubChem. This compound | C7H8BFO2 | CID 54758890. [Link]

-

Dąbrowski, M., et al. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(11), 1045-1052. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [No specific journal information available in the provided search result].

-

Science.gov. ft ir spectroscopy: Topics. [Link]

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Su, Z., & Li, F. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311. [Link]

-

Baker, M. J., et al. (2014). Using Fourier transform IR spectroscopy to analyze biological materials. Nature Protocols, 9(8), 1771-1791. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-6-methylphenylboronic acid | 887471-69-4 [chemicalbook.com]

- 5. 2-Fluoro-6-methylphenylboronic acid, CAS No. 887471-69-4 - iChemical [ichemical.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Fluoro-6-methylphenyl)boronic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the very bedrock of innovation. Arylboronic acids, pivotal building blocks in synthetic chemistry—most notably in Suzuki-Miyaura cross-coupling reactions—demand rigorous characterization. Among these, substituted analogues like (2-Fluoro-6-methylphenyl)boronic acid (C₇H₈BFO₂) present unique analytical challenges and opportunities.[1] The strategic placement of fluoro and methyl groups imparts specific steric and electronic properties that are crucial for their reactivity and application, for instance, as reagents for diol sensing.[2]

This guide eschews a conventional, templated approach. Instead, it offers a deep, mechanistically-grounded exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this specific molecule. We will dissect the spectrum not as a static image, but as a dynamic reflection of the molecule's intricate electronic and spatial environment. This paper is designed for the practicing researcher, providing not just data, but the strategic logic behind its acquisition and interpretation.

Section 1: The Molecular Architecture and Its Spectroscopic Implications

The ¹H NMR spectrum of this compound is dictated by the interplay of its three distinct substituents on the aromatic ring. Understanding their individual and collective effects is paramount for accurate spectral assignment.

Electronic and Steric Influences of Substituents

-

Fluorine (-F): The fluorine atom exerts a powerful, distance-dependent influence. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deshields nearby protons (i.e., shifts them downfield). Concurrently, it possesses lone pairs that can participate in resonance, donating electron density into the π-system (+M effect), which tends to shield ortho and para positions.[3] For fluorine, the inductive effect typically dominates, but the resonance effect cannot be disregarded. Crucially, the ¹⁹F nucleus has a spin of I = 1/2 and will couple with nearby protons, leading to characteristic signal splitting.[4][5]

-

Methyl (-CH₃): The methyl group is a weakly electron-donating group through an inductive effect (+I) and hyperconjugation. This results in a slight shielding (upfield shift) of the aromatic protons, particularly those in the ortho and para positions.[6]

-

Boronic Acid [-B(OH)₂]: This group is primarily electron-withdrawing via an inductive effect, causing a deshielding of ortho protons. A significant practical challenge with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] This equilibrium between the monomeric acid and the boroxine can lead to spectral complexity, including peak broadening or the appearance of multiple sets of signals.[9]

Proton Assignments and Structural Visualization

The molecule has three distinct aromatic protons and a set of methyl protons. For clarity, we will refer to them as H3, H4, and H5.

Caption: Molecular structure of this compound with proton labeling.

Section 2: Decoding the High-Resolution ¹H NMR Spectrum

A high-resolution ¹H NMR spectrum provides a wealth of information through three primary parameters: chemical shift (δ), spin-spin coupling (J), and integration.[10][11]

Chemical Shift (δ) Analysis

The chemical shift indicates the electronic environment of a proton. Based on supplier data acquired in DMSO-d₆, the following signals are observed.[12] The assignment is based on the electronic effects discussed above and the coupling patterns detailed in the next section.

| Proton Assignment | Observed δ (ppm) | Rationale for Chemical Shift |

| B(OH)₂ | ~8.40 (broad s) | The acidic protons of the boronic acid group are highly deshielded and often appear as a broad singlet due to chemical exchange with residual water in the solvent. In a coordinating solvent like DMSO, this signal is prominent. |

| H4 | ~7.21 | This proton is meta to all three substituents, experiencing a complex combination of weaker electronic effects. It is often found in a relatively neutral position within the aromatic region for this compound. |

| H3 | ~6.96 | Positioned ortho to both the electron-withdrawing fluorine and electron-donating methyl group, its chemical shift is a balance of these competing influences. |

| H5 | ~6.87 | This proton is ortho to the electron-withdrawing boronic acid group but para to the electron-donating methyl group, leading to a net upfield shift compared to an unsubstituted position. |

| -CH₃ | ~2.30 (s) | The methyl protons are attached to the aromatic ring, which shifts them downfield from a typical aliphatic methyl group. This value is characteristic for a toluene-like methyl group.[6] |

Spin-Spin Coupling (J): The Key to Connectivity

Spin-spin coupling provides through-bond connectivity information, splitting signals into multiplets. In this molecule, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are critical for definitive assignment.

-

¹H-¹H Coupling: Protons on an aromatic ring couple with typical magnitudes:

-

³J (ortho): 7-10 Hz

-

⁴J (meta): 2-3 Hz

-

⁵J (para): 0-1 Hz

-

-

¹H-¹⁹F Coupling: Fluorine coupling extends over more bonds than proton coupling:[4]

-

³J (ortho): 5-10 Hz

-

⁴J (meta): ~3-7 Hz

-

⁵J (para): ~1-3 Hz

-

The interplay of these couplings creates complex splitting patterns:

-

H4 Signal: Expected to be the most complex. It is coupled to H3 (³JHH), H5 (³JHH), and the fluorine atom (⁴JHF). This should result in a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

-

H3 Signal: Coupled to H4 (³JHH), H5 (⁴JHH), and most importantly, the ortho fluorine (³JHF). The large ortho H-F coupling is a key diagnostic feature for this signal, likely appearing as a doublet of doublets.

-

H5 Signal: Coupled to H4 (³JHH), H3 (⁴JHH), and the para fluorine (⁵JHF). The para H-F coupling is small, so this signal may appear as a doublet of doublets, primarily split by H4 and H3.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions in the aromatic system.

Integration

The relative area under each signal corresponds to the number of protons it represents. For this compound, the expected integration ratio is: Aromatic Region (H3+H4+H5) : Methyl Region (-CH₃) = 3 : 3 Individually, the ratio for H3 : H4 : H5 : -CH₃ would be 1 : 1 : 1 : 3. The B(OH)₂ signal at ~8.40 ppm should integrate to 2 protons, but this can be unreliable due to its broad nature and rapid exchange with any D₂O present in the solvent.

Section 3: A Self-Validating Experimental Protocol

The trustworthiness of NMR data hinges on a robust experimental protocol. For boronic acids, the primary challenge is managing the monomer-boroxine equilibrium. The choice of solvent is not arbitrary; it is a strategic decision to ensure spectral clarity.

Causality of Solvent Choice: Non-coordinating solvents like CDCl₃ can preserve the equilibrium, resulting in a mixture of species and a confusing spectrum.[9] A coordinating, polar aprotic solvent like DMSO-d₆ is highly effective because its oxygen atom can form hydrogen bonds with the B(OH)₂ protons, disrupting the intermolecular hydrogen bonding required for boroxine formation and ensuring the analysis of the monomeric species.[7][9]

Step-by-Step Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Using a calibrated pipette, add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). c. Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A gentle warming in a water bath may be used if necessary. d. Trustworthiness Check: Visually inspect the solution to ensure it is clear and free of particulates. The presence of a precipitate could indicate insolubility or impurity.

-

Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical solvent peak shape, which is essential for high resolution.[13][14] d. Tune and match the proton probe to the correct frequency to maximize signal-to-noise.

-

Acquisition Parameters: a. Experiment: Standard 1D proton (zg30 or equivalent). b. Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to cover the full expected range from TMS (0 ppm) to ~12 ppm. c. Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Set to 2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate integration. e. Number of Scans (NS): Start with 16 or 32 scans for a good signal-to-noise ratio. Increase if the sample is very dilute. f. Receiver Gain (RG): Set automatically by the instrument (rga command).

-

Data Processing: a. Apply a small line-broadening factor (e.g., 0.3 Hz) via an exponential multiplication function to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT). c. Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. e. Integrate the relevant peaks and analyze the chemical shifts and coupling constants.

Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, but its correct interpretation demands a nuanced understanding of substituent effects, particularly the influence of the fluorine atom and the behavior of the boronic acid moiety in solution. The complex splitting patterns in the aromatic region, arising from both ¹H-¹H and ¹H-¹⁹F couplings, serve as a definitive fingerprint for the 2,6-disubstitution pattern. By employing a validated experimental protocol, specifically the use of a coordinating solvent like DMSO-d₆, researchers can mitigate common analytical issues like boroxine formation and acquire a clean, interpretable spectrum. This guide provides the foundational knowledge and practical steps necessary to confidently use ¹H NMR for the structural verification and quality control of this important synthetic building block.

References

-

Alemán, J., & Maestro, M. C. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

-

iChemical. (n.d.). 2-Fluoro-6-methylphenylboronic acid, CAS No. 887471-69-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

-

Sienkiewicz, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2199. [Link]

-

SimpleChemConcepts. (2023). High Resolution 1H NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Tynan, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003–15010. [Link]

-

Yoshino, K., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 18(4), 475-477. [Link]

Sources

- 1. This compound | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-6-methylphenylboronic acid | 887471-69-4 [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Fluoro-6-methylphenylboronic acid, CAS No. 887471-69-4 - iChemical [ichemical.com]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

Purity of commercially available (2-Fluoro-6-methylphenyl)boronic acid

An In-Depth Technical Guide to the Purity of Commercially Available (2-Fluoro-6-methylphenyl)boronic Acid

Foreword: The Critical Role of Purity in Modern Drug Discovery

In the landscape of pharmaceutical development, this compound stands as a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge essential carbon-carbon bonds in complex target molecules.[1][2] The success of these synthetic steps—and by extension, the integrity of the final active pharmaceutical ingredient (API)—is inextricably linked to the purity of this starting material. Undetected impurities can lead to diminished reaction yields, the formation of persistent and difficult-to-remove byproducts, and potential interference with downstream processes.[3][4] Furthermore, certain arylboronic acids have been identified as potentially mutagenic, necessitating stringent control of their residual levels in final drug substances.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, assessing, and managing the purity of commercially available this compound.

The Impurity Landscape: Understanding Potential Contaminants

The purity profile of this compound is shaped by its synthesis, handling, and inherent chemical stability. Impurities can be broadly categorized as either process-related or degradation-related.

Process-Related Impurities

These contaminants are byproducts of the synthetic route. A common laboratory-scale synthesis involves the reaction of 2-bromo-1-fluoro-3-methylbenzene with an organolithium reagent followed by quenching with a trialkyl borate.[7]

Potential impurities arising from this process include:

-

Unreacted Starting Materials: Residual 2-bromo-1-fluoro-3-methylbenzene.

-

Homocoupling Byproducts: Dimeric species formed from the coupling of two aryl units, which can be mediated by palladium catalysts in subsequent reactions.[3][4]

-

Protodeboronated Species: Loss of the boronic acid moiety to yield 1-fluoro-3-methylbenzene, a process that can be accelerated under certain pH and temperature conditions.[5][8]

Degradation-Related Impurities: The Boroxine Challenge

The most common and significant impurity in solid boronic acid samples is the corresponding boroxine (or boronic anhydride). This is a cyclic trimer formed through the reversible dehydration of three boronic acid molecules.[9][10][11]

This equilibrium means that even a highly pure sample of this compound will contain some amount of its boroxine trimer, and the ratio can shift depending on storage conditions.[12][13] The formation of boroxine is an entropically driven process, favored by the removal of water, such as through heating or storage over a desiccant.[12][14] While boroxines are often competent in cross-coupling reactions, their presence complicates accurate weighing and stoichiometry calculations, potentially impacting reaction reproducibility.[15]

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is required to fully characterize the purity of this compound. No single technique can provide a complete picture; instead, a combination of chromatography and spectroscopy is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the quantitative purity of boronic acids.[16][17] However, the analysis is not trivial due to the potential for on-column hydrolysis of boronate esters and the inherent instability of some boronic acids.[18][19]

Key Considerations:

-

Stationary Phase: A C18 reversed-phase column is most common. Columns with low silanol activity (end-capped) are preferred to minimize on-column hydrolysis, which can be catalyzed by free silanol groups.[19]

-

Mobile Phase: The pH of the mobile phase is critical. At low pH, boronic acids are neutral, while at high pH they become anionic, affecting retention.[16] Buffered mobile phases (e.g., ammonium acetate or formate) provide more robust and reproducible results.[20][21]

-

Sample Diluent: Using an aprotic diluent like acetonitrile can help stabilize the sample prior to injection.[18]

Experimental Protocol: Reversed-Phase HPLC

-

System Preparation:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detection | UV at 210 nm and 254 nm |

| Gradient | 5% to 95% B over 15 minutes |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity based on area percent, assuming similar response factors for closely related impurities. For precise quantification of known impurities, a reference standard is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and identification of impurities. A suite of experiments provides a holistic view.

-

¹H NMR: Provides structural confirmation. The presence of boroxine can manifest as broadened signals or multiple sets of peaks for the aromatic protons due to the different chemical environment in the trimer.[21] Predicted shifts for the parent compound are approximately δ 8.40 (2H, OH), 7.21 (1H), 6.96 (1H), 6.87 (1H), and 2.30 (3H, CH₃) in DMSO-d6.[23]

-

¹⁹F NMR: A highly sensitive nucleus for fluorinated compounds. It can provide a very clean spectrum to detect any fluorine-containing impurities.

-

¹¹B NMR: Directly probes the boron atom. Boronic acids typically show a broad signal around δ 28-30 ppm, while tetrahedral boronate species (formed with coordinating solvents or diols) appear further upfield (δ 5-15 ppm).[24] This can help distinguish between the trigonal acid/boroxine and tetrahedral complexes.

-

¹³C NMR: Confirms the carbon skeleton of the molecule and its impurities.

Mass Spectrometry (MS)

MS confirms the molecular weight of the analyte and its impurities but presents unique challenges for boronic acids due to their tendency to dehydrate in the MS source.[9][25]

-

Electrospray Ionization (ESI-MS): Often coupled with LC (LC-MS), this soft ionization technique can detect the deprotonated molecule [M-H]⁻ in negative ion mode, which is often a very intense peak.[20][26] Adducts with solvents and the boroxine trimer may also be observed.[25]

-